molecular formula C17H24N2O3S B6915131 N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide

N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide

Cat. No.: B6915131
M. Wt: 336.5 g/mol
InChI Key: SPPBJYRLNMUOBE-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide is a complex organic compound that features a benzofuran moiety linked to a piperidine ring, which is further connected to a methylethanesulfonamide group

Properties

IUPAC Name

N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-3-23(20,21)18(2)15-8-10-19(11-9-15)12-14-13-22-17-7-5-4-6-16(14)17/h4-7,13,15H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPBJYRLNMUOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1CCN(CC1)CC2=COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions to form the benzofuran ring . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives . The final step involves the coupling of the benzofuran and piperidine intermediates with methylethanesulfonamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Benzofuranones

    Reduction: Piperidine derivatives

    Substitution: Various sulfonamide derivatives

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can bind to hydrophobic pockets in proteins, while the piperidine ring can interact with polar residues, stabilizing the compound-protein complex . This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylethanesulfonamide is unique due to its combination of the benzofuran and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .

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